1-Chloro-2-(chloromethyl)-4-nitrobenzene

Vue d'ensemble

Description

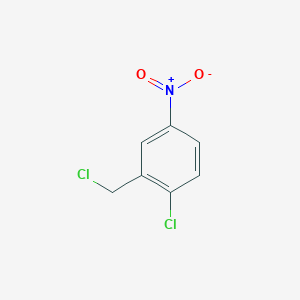

1-Chloro-2-(chloromethyl)-4-nitrobenzene is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a chloromethyl group, and a nitro group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(chloromethyl)-4-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1-chloro-2-(chloromethyl)benzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to ensure the selective nitration of the benzene ring at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure controls. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or distillation to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Chloro-2-(chloromethyl)-4-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted benzene derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride in hydrochloric acid.

Oxidation: The chloromethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium hydroxide, or organic amines can be used under mild to moderate conditions.

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid under reflux conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

- Substituted benzene derivatives from nucleophilic substitution.

- 1-Chloro-2-(chloromethyl)-4-aminobenzene from reduction.

- 1-Chloro-2-(carboxymethyl)-4-nitrobenzene from oxidation.

Applications De Recherche Scientifique

Pharmaceutical Intermediates

1-Chloro-2-(chloromethyl)-4-nitrobenzene serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in the production of analgesics and antimicrobial agents. Notable examples include:

- Phenacetin : An analgesic that has been used for pain relief.

- Acetaminophen : A widely used pain reliever and fever reducer.

- Dapsone : An antimicrobial drug used primarily to treat leprosy.

These applications highlight the compound's role in synthesizing drugs that are crucial for treating various medical conditions.

Agrochemical Production

The compound is also significant in the synthesis of pesticides. It is utilized as a precursor in the production of:

- Parathion : An organophosphate pesticide.

- Methyl parathion : Another organophosphate pesticide known for its effectiveness against a variety of pests.

These agrochemicals are essential for agricultural practices, helping to enhance crop yields by controlling pest populations.

Material Science

In material science, this compound is involved in the synthesis of antioxidants for rubber and plastics. Specifically, it is used to produce:

- 4-Nitrodiphenylamine-based antioxidants : These compounds help improve the stability and longevity of rubber products by preventing oxidative degradation.

Toxicological Studies

Research on the toxicity of this compound indicates significant biological activity that raises concerns regarding its safety:

- Genotoxicity : Studies have shown that this compound can induce DNA strand breaks and chromosomal aberrations in both in vitro and in vivo models, suggesting potential mutagenic properties .

- Carcinogenic Potential : Animal studies have indicated that exposure may lead to tumor formation, particularly vascular tumors in mice . The compound's metabolites, such as 4-chloroaniline, are also recognized carcinogens .

Case Study 1: In Vitro Genotoxicity

In vitro studies demonstrated that high concentrations of this compound caused significant DNA damage in cultured mammalian cells. Increased rates of sister chromatid exchanges were observed, indicating potential carcinogenicity.

Case Study 2: Animal Model Toxicity

A study involving male Sprague-Dawley rats exposed to this compound revealed histopathological changes across multiple organs, including liver and kidneys. Symptoms included reduced activity and jaundice, showcasing the compound's detrimental effects on biological systems.

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Pharmaceuticals | Drug synthesis | Phenacetin, Acetaminophen |

| Agrochemicals | Pesticide production | Parathion, Methyl parathion |

| Material Science | Antioxidants for rubber | 4-Nitrodiphenylamine-based antioxidants |

Mécanisme D'action

The mechanism of action of 1-Chloro-2-(chloromethyl)-4-nitrobenzene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of the benzene ring and can undergo reduction to form an amino group. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparaison Avec Des Composés Similaires

1-Chloro-2-(chloromethyl)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.

1-Chloro-4-(chloromethyl)-2-nitrobenzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.

1-Chloro-2-methyl-4-nitrobenzene: Contains a methyl group instead of a chloromethyl group, affecting its chemical properties and reactivity.

Uniqueness: 1-Chloro-2-(chloromethyl)-4-nitrobenzene is unique due to the presence of both a chloromethyl and a nitro group on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.

Activité Biologique

1-Chloro-2-(chloromethyl)-4-nitrobenzene (C7H5Cl2NO2) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of toxicology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and relevant case studies.

This compound is characterized by its chlorinated and nitro-substituted aromatic structure. Its chemical formula indicates the presence of two chlorine atoms and one nitro group, which influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound may interact with various enzymes involved in metabolic pathways, potentially leading to inhibition or activation of these enzymes. This interaction can affect cellular processes such as oxidative stress responses and metabolic regulation.

- Genotoxicity : Studies have indicated that this compound exhibits genotoxic effects, including the induction of DNA strand breaks and chromosomal aberrations in vitro and in vivo . This suggests a potential risk for mutagenicity and carcinogenicity.

Toxicity Profiles

The toxicity of this compound has been assessed through various studies, highlighting its harmful effects on biological systems:

Case Studies

Several case studies provide insight into the biological activity and toxicity of this compound:

- In Vitro Studies : Research demonstrated that high concentrations of the compound led to significant DNA damage in cultured mammalian cells. The observed effects included increased rates of sister chromatid exchanges and micronuclei formation, suggesting a potential for carcinogenicity .

- Animal Models : In a study involving male Sprague-Dawley rats, exposure to this compound resulted in histopathological changes in multiple organs, including the liver and kidneys. Symptoms observed included reduced activity, jaundice, and gastrointestinal inflammation .

- Environmental Impact : The compound's potential aquatic toxicity has also been studied. It was found to affect algal growth negatively, indicating possible ecological risks associated with environmental exposure.

Propriétés

IUPAC Name |

1-chloro-2-(chloromethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORIWLYGDAZMKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301631 | |

| Record name | 1-chloro-2-(chloromethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69422-57-7 | |

| Record name | NSC145030 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145030 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-chloro-2-(chloromethyl)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.